2-(Isopropylsulfonyl)acetonitrile

Beschreibung

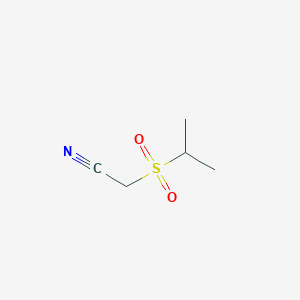

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-ylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-5(2)9(7,8)4-3-6/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQCBCJTUWIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380995 | |

| Record name | (Propane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120069-21-8 | |

| Record name | (Propane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Isopropylsulfonyl Acetonitrile and Its Derivatives

Direct Synthesis Strategies for 2-(Isopropylsulfonyl)acetonitrile

Direct synthesis methods for this compound often involve the use of sulfonyl chloride precursors or acetonitrile (B52724) as a central building block. These approaches offer distinct advantages in terms of efficiency and the availability of starting materials.

Routes Involving Sulfonyl Chloride Precursors

The synthesis of sulfonyl chlorides is a critical first step in this synthetic pathway. A common method involves the oxidative chlorination of various sulfur-containing compounds. For instance, S-alkyl isothiourea salts can be converted to their corresponding sulfonyl chlorides in high yields through a simple and environmentally friendly process using sodium chlorite (B76162) (NaClO2) and concentrated hydrochloric acid in acetonitrile. organic-chemistry.org This method is advantageous as it avoids the use of hazardous reagents and malodorous thiols. organic-chemistry.org The reaction mechanism is believed to involve the formation of hypochlorous acid from the reaction of NaClO2 with HCl, which then oxidizes the substrate to the sulfonyl chloride. organic-chemistry.org

Another approach is the oxidative chlorination of thiols and their derivatives. For example, aryl and alkyl thiols and disulfides can be rapidly converted to sulfonyl chlorides with high yields using hydrogen peroxide and zirconium(IV) chloride. orgsyn.org It is important to note that this reaction can be highly exothermic. orgsyn.org Additionally, S-alkylisothiourea salts can be transformed into sulfonyl chlorides via N-chlorosuccinimide (NCS) under acidic conditions, a method that is suitable for large-scale industrial production. google.com

Once the isopropylsulfonyl chloride is obtained, it can be reacted with a suitable cyanide source to yield this compound.

Approaches Utilizing Acetonitrile as a Core Building Block

Acetonitrile serves as a versatile and fundamental component in the synthesis of various nitrile compounds, including derivatives of this compound. One direct method for creating α,β-unsaturated nitriles involves the condensation of a carbonyl compound with acetonitrile in the presence of a base like potassium hydroxide. orgsyn.org This reaction proceeds through the deprotonation of acetonitrile to form a carbanion, which then attacks the carbonyl group. orgsyn.org

For the synthesis of substituted acetonitriles, such as those with an aryl group, the Strecker reaction offers an efficient route. This can be achieved through a one-pot, three-component reaction involving an aldehyde, an amine, and trimethylsilyl (B98337) cyanide (TMSCN). nih.govresearchgate.net This method can be conducted under ultrasound irradiation, which significantly reduces reaction times and improves product purity. nih.govresearchgate.net

Another strategy involves the reaction of 2-(1-tosylalkyl)phenols with trimethylsilyl cyanide in the presence of a base like potassium carbonate and a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). dicp.ac.cn This reaction proceeds through the in situ generation of o-quinone methides to produce 2-(2-hydroxyphenyl)acetonitriles. dicp.ac.cn

A patent describes the synthesis of ethylsulfonyl acetonitrile from ethylthio acetonitrile using hydrogen peroxide as an oxidant and a catalyst such as sodium tungstate (B81510) hydrate (B1144303) in acetic acid. google.com This method achieves high yields and purity. google.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Ethylthio acetonitrile | H2O2, Sodium tungstate hydrate, Acetic acid | Ethylsulfonyl acetonitrile | >90 | google.com |

| 2-(1-Tosylalkyl)phenol | Trimethylsilyl cyanide, K2CO3, TBAF | 2-(2-Hydroxyphenyl)acetonitrile | Moderate to Excellent | dicp.ac.cn |

| Aldehyde, Amine | Trimethylsilyl cyanide | α-(Arylamino)acetonitrile | - | nih.govresearchgate.net |

| Cyclohexanone | Acetonitrile, KOH | Cyclohexylideneacetonitrile | 80-83 | orgsyn.org |

Metal-Catalyzed Coupling and Addition Reactions

Metal-catalyzed reactions provide powerful tools for the construction of complex molecules from simpler precursors. Rhodium, copper, and palladium catalysts have been employed in various coupling and addition reactions involving sulfonylacetonitriles and their components.

Copper-Catalyzed Ullmann-Type Coupling Reactions Employing Sulfonylacetonitriles

Copper-catalyzed Ullmann-type coupling reactions are a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds. scispace.comrsc.org These reactions have seen a resurgence in interest due to the development of new copper/ligand systems that allow for milder reaction conditions and a broader substrate scope. scispace.com Historically, these reactions required harsh conditions and stoichiometric amounts of copper. scispace.com

Modern Ullmann-type couplings can be applied to a wide variety of substrates, including those containing sulfonyl groups. For instance, copper-catalyzed systems have been developed for the coupling of aryl halides with various nucleophiles. beilstein-journals.orgresearchgate.net The use of bidentate ligands has been instrumental in improving the efficiency of these reactions, even allowing for the use of less reactive aryl chlorides. researchgate.net While the direct Ullmann-type coupling of this compound as a nucleophile is not explicitly detailed in the provided results, the principles suggest its feasibility. The acidic proton alpha to both the sulfonyl and nitrile groups would make it a suitable carbon nucleophile for such a reaction.

| Catalyst System | Reaction Type | Key Features | Reference |

| Copper/Ligand | Ullmann C-N Coupling | Enantioselective formation of indolines and tetrahydroquinolines. | beilstein-journals.org |

| Copper Nanoparticles | Ullmann C-O Coupling | High yields under mild, base-free conditions with microwave irradiation. | mdpi.com |

| Copper(I) Iodide/L-proline | Coupling of Aryl Halides and NaN3 | Effective for the formation of aryl azides. | researchgate.net |

Palladium-Catalyzed Cyclotrimerization Strategies Incorporating Nitrile Components

Palladium catalysts are highly effective in promoting cyclotrimerization reactions. A notable example is the palladium-catalyzed cyclotrimerization of arynes to synthesize triphenylenes. nih.gov This reaction is efficient and tolerates both electron-donating and electron-accepting substituents on the aryne precursor. nih.gov

While the direct involvement of this compound in such a cyclotrimerization is not described, the incorporation of nitrile components into palladium-catalyzed cyclization reactions is a known strategy. The nitrile group can participate in various catalytic cycles, either as a coordinating group or as a reactive functional group. The development of a palladium-catalyzed cyclotrimerization involving this compound would likely require careful selection of the palladium catalyst, ligands, and reaction conditions to favor the desired cycloadduct.

Nucleophilic Condensation and Carbonyl Addition Reactions

Condensations with Aldehydes and Ketones

The condensation of sulfonylacetonitriles, including this compound, with aldehydes and ketones represents a significant pathway for carbon-carbon bond formation. This reaction, often a variant of the Knoevenagel condensation, leverages the acidity of the α-hydrogen in the sulfonylacetonitrile. The fundamental process involves the dimerization of an aldehyde or ketone to a beta-hydroxy aldehyde or ketone through the addition of one reactant molecule's alpha C-H to the carbonyl group of a second reactant molecule. jackwestin.comlibretexts.org For this reaction to proceed, at least one of the reactants must possess α-hydrogens. jackwestin.comlibretexts.org

The reaction mechanism typically proceeds in three steps:

Enolate formation: A base abstracts an α-hydrogen from the sulfonylacetonitrile, creating a resonance-stabilized carbanion (enolate). jackwestin.comlibretexts.org

Nucleophilic attack: The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. jackwestin.comlibretexts.org

Protonation: The intermediate alkoxide is protonated to yield the β-hydroxy sulfonylacetonitrile. jackwestin.comlibretexts.org

These aldol-type products can often undergo subsequent dehydration, particularly with heating, to form α,β-unsaturated sulfonylacetonitriles. jackwestin.comlibretexts.org This elimination of water is facilitated by the stability of the resulting conjugated system. jackwestin.com

Mixed or crossed aldol (B89426) condensations, involving different carbonyl reactants, can be effective under specific conditions. jackwestin.comlibretexts.org The success of these reactions often relies on two key factors: aldehydes are generally more reactive as electrophiles than ketones, and aldehydes lacking α-hydrogens can only function as the acceptor reactant, thereby reducing the number of potential side products. jackwestin.comlibretexts.org A notable example is the Claisen-Schmidt reaction, which involves the condensation of ketones with aryl aldehydes to produce α,β-unsaturated derivatives. libretexts.org

A specific application of this type of condensation is seen in the synthesis of 2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. nih.gov This process can be initiated by an aldol condensation, followed by a Michael-type addition of a cyanide anion to the intermediate chalcone, which then triggers a cyclization. nih.gov

Role of Active Methylene (B1212753) Deprotonation in Synthesis

The methylene group (-CH2-) in this compound is considered "active" because it is positioned between two electron-withdrawing groups: the sulfonyl group (-SO2-) and the cyano group (-CN). egyankosh.ac.in This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base. egyankosh.ac.in

The resulting carbanion is stabilized by resonance, with the negative charge delocalized over both the sulfonyl and cyano groups. scribd.com This resonance stabilization is a crucial driving force for the deprotonation and is fundamental to the synthetic utility of this compound. egyankosh.ac.inscribd.com

The deprotonated species acts as a potent nucleophile, capable of participating in a variety of reactions, including:

Alkylation: Reaction with haloalkanes to introduce alkyl substituents at the α-position. scribd.com

Acylation: Reaction with acylating agents.

Condensation reactions: As discussed in the previous section, reaction with aldehydes and ketones. jackwestin.comlibretexts.org

The ability to readily form a stable carbanion makes this compound and similar active methylene compounds valuable building blocks in organic synthesis. egyankosh.ac.inshivajicollege.ac.in The synthetic strategy often involves the in-situ formation of this nucleophile in the presence of an appropriate electrophile. scribd.com

Photoinduced and Radical-Mediated Synthetic Pathways involving Sulfonylacetonitriles

Recent advancements have explored the use of photoinduced and radical-mediated reactions for the synthesis of sulfonylacetonitriles. These methods offer mild reaction conditions and can often avoid the use of harsh reagents.

One notable photoinduced method involves the insertion of sulfur dioxide. rsc.orgdntb.gov.uarsc.org In this process, an aryl or alkyl radical is generated in situ from an aryl or alkyl iodide under ultraviolet (UV) irradiation. rsc.orgrsc.org This radical then undergoes sulfonylation through the insertion of sulfur dioxide, forming an arylsulfonyl or alkylsulfonyl radical intermediate. rsc.orgrsc.org This intermediate subsequently reacts with a partner molecule, such as 3-azido-2-methylbut-3-en-2-ol, to introduce the cyano group and yield the corresponding 2-(arylsulfonyl)acetonitrile or 2-(alkylsulfonyl)acetonitrile. rsc.orgrsc.org This metal-free approach proceeds under mild conditions and demonstrates a broad substrate scope with compatibility for various functional groups. rsc.org

Radical-mediated reactions involving thiyl radicals derived from thioacids and thioacetates are also gaining importance in organic synthesis. rsc.org These reactions proceed under mild conditions and offer high chemo-, regio-, and diastereoselectivity. rsc.org While not directly synthesizing this compound, the principles of radical generation and subsequent functionalization are relevant to the broader class of sulfonyl compounds.

Furthermore, visible-light-mediated three-component reactions have been developed for the synthesis of sulfonyl-containing compounds. nih.gov For instance, the thiosulfonylation of alkenes using sulfonyl chlorides and phosphorothioic acids can be achieved in the presence of photoredox and copper catalysis. nih.gov This method demonstrates the potential for multicomponent strategies under photo-induced conditions.

Multicomponent Reaction Approaches for Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, offer significant advantages in terms of synthetic efficiency. researchgate.net They reduce the number of experimental steps and purification procedures required to obtain a target molecule. researchgate.net

Several types of MCRs are particularly relevant for the synthesis of derivatives that could potentially involve structures similar to or derived from this compound. These include:

Isonitrile-based MCRs: Reactions like the Ugi and Passerini reactions are powerful tools for creating molecular diversity. nih.govrsc.org These reactions can incorporate a variety of building blocks, and it is conceivable that a functionalized sulfonylacetonitrile could be used as one of the components. For example, an isocyanide building block can be reacted with a carboxylic acid (which could be derived from a sulfonyl compound), an amine, and a carbonyl compound in an Ugi four-component reaction (U-4CR). nih.gov

Strecker Reaction: This classic MCR involves the reaction of an amine, an aldehyde or ketone, and a cyanide source to produce α-aminonitriles. mdpi.com Given the nitrile functionality of this compound, derivatives could be envisioned through modifications of this reaction.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but the principle can be extended to other acidic C-H bonds. mdpi.com Under acidic conditions, an iminium cation is formed, which then reacts with a nucleophile. mdpi.com The active methylene group in this compound could potentially serve as the nucleophilic component.

Doebner Reaction: This MCR is used in the synthesis of quinoline-4-carboxylic acids from anilines, α,β-unsaturated carbonyl compounds, and a carbonyl source. mdpi.com

The application of MCRs allows for the rapid generation of libraries of complex molecules from simple starting materials. nih.gov For instance, a four-component Ugi-azide synthesis has been used to create 1,5-disubstituted tetrazoles. researchgate.net Similarly, MCRs have been employed to synthesize 5-cyanouracils from (2-cyanoacetyl) carbamate, ethyl orthoformate, and primary amines. nih.gov These examples highlight the versatility of MCRs in constructing diverse heterocyclic scaffolds, a strategy that could be adapted for the derivatization of this compound.

Elucidation of Chemical Reactivity and Transformative Potential of 2 Isopropylsulfonyl Acetonitrile

Reactions Involving the α-Cyano-Sulfone Moiety

The combination of the electron-withdrawing sulfonyl and cyano groups on the same carbon atom renders the α-protons highly acidic, making this position a reactive center for a variety of carbon-carbon bond-forming reactions.

Compounds containing a methylene (B1212753) group flanked by two electron-withdrawing groups are known as active methylene compounds. ucalgary.cacommonorganicchemistry.com The α-carbon of 2-(isopropylsulfonyl)acetonitrile fits this description perfectly, with both the isopropylsulfonyl and cyano groups stabilizing the formation of a carbanion. This carbanion can be readily generated by treatment with a suitable base and subsequently employed in various nucleophilic reactions, most notably alkylation and condensation reactions.

The alkylation of the active methylene carbon of α-sulfonylacetonitriles provides a straightforward method for the introduction of various alkyl or aryl substituents. These reactions are typically carried out by deprotonating the α-carbon with a base, followed by the addition of an alkyl halide. nih.govgoogle.comresearchgate.net

Table 1: Examples of Alkylation Reactions of Active Methylene Compounds

| Electrophile | Base | Product | Reference |

| Benzyl Halides | K₂CO₃ | α-Alkylated Nitriles | researchgate.net |

| Alkyl Halides | Aqueous Alkali Metal Hydroxide | Alkylated Nitriles | google.com |

This table presents generalized examples of alkylation reactions of active methylene compounds, illustrating the potential transformations for this compound.

Similarly, the carbanion derived from this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. lehigh.eduorgsyn.org These reactions, often of the Knoevenagel type, lead to the formation of new carbon-carbon double bonds and are valuable for the synthesis of substituted alkenes. researchgate.net The reaction of phenylsulfonylacetonitrile with benzaldehyde, for instance, yields α-phenylsulfonylcinnamonitrile. researchgate.net

Table 2: Examples of Condensation Reactions of Active Methylene Compounds

| Carbonyl Compound | Base/Catalyst | Product Type | Reference |

| Benzaldehyde | Piperidine | Substituted Alkene | lehigh.edu |

| Cyclohexanone | Potassium Hydroxide | α,β-Unsaturated Nitrile | orgsyn.org |

| Aromatic Aldehydes | KCl/AGMS | Condensed Products | researchgate.net |

This table provides examples of condensation reactions involving active methylene compounds, demonstrating the expected reactivity of this compound.

The reaction of nucleophiles with highly reactive aryne intermediates is a powerful tool for the formation of new aryl-carbon and aryl-heteroatom bonds. orgsyn.org While specific examples with this compound are not prevalent in the literature, the stabilized carbanion generated from this active methylene compound could potentially act as a nucleophile and react with arynes. This would lead to the formation of an ortho-substituted arylacetonitrile derivative. The direct insertion of arynes into carbon-carbon σ-bonds is a known, albeit less common, transformation. orgsyn.org

The cleavage of carbon-carbon bonds is an area of significant interest in organic synthesis. nih.govpsu.edu In the context of strained molecules, radical anions can facilitate C-C bond scission. psu.edu While not a typical reaction for a simple α-cyano-sulfone, under specific enzymatic or electrochemical conditions, cleavage of the C-C bond adjacent to the activating groups could be envisioned, although this remains a speculative pathway without direct experimental evidence for this particular molecule.

Transformations of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other functionalities through several reaction pathways.

The hydrolysis of nitriles is a well-established transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. chemistrysteps.comlumenlearning.comlibretexts.org Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid, with the amide formed as an intermediate. chemistrysteps.comlibretexts.org The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. lumenlearning.com

Conversely, hydrolysis under basic conditions initially produces a carboxylate salt and ammonia. libretexts.org Careful control of the reaction conditions, such as using a milder base or a limited amount of water, can allow for the isolation of the intermediate amide. commonorganicchemistry.comstackexchange.com For example, the use of an alkaline solution of hydrogen peroxide is a mild method for the conversion of nitriles to amides. commonorganicchemistry.com

Table 3: General Conditions for Nitrile Hydrolysis

| Reagents | Product | Reference |

| Dilute HCl, Heat | Carboxylic Acid | libretexts.org |

| NaOH solution, Heat | Carboxylate Salt | libretexts.org |

| Alkaline H₂O₂ | Amide | commonorganicchemistry.com |

| TFA-H₂SO₄ | Amide | stackexchange.com |

This table outlines general conditions for the hydrolysis of nitriles, which are applicable to this compound.

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, similar to a carbonyl group. ucalgary.cachemistrylearner.combyjus.com Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile carbon to form an imine anion intermediate. This intermediate can then be hydrolyzed upon acidic workup to yield a ketone.

Weaker nucleophiles generally require activation of the nitrile group by an acid catalyst. ucalgary.ca For example, the addition of alcohols in the presence of an acid can lead to the formation of imidates, which can be further hydrolyzed to esters. The addition of hydrogen cyanide to a nitrile is not a typical reaction, but the addition of other nucleophiles like amines can occur, leading to the formation of amidines.

Reactivity of the Isopropylsulfonyl Group

The isopropylsulfonyl group is generally considered a stable and robust functional group. However, under certain reductive conditions, it can be cleaved from the molecule. Desulfonylation reactions are important for removing the sulfonyl group after it has served its purpose as an activating group. wikipedia.org

Reductive cleavage of the carbon-sulfur bond in sulfones can be achieved using various reducing agents, such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org This process, known as reductive desulfonylation, results in the replacement of the sulfonyl group with a hydrogen atom. wikipedia.org

Furthermore, β-elimination of the sulfonyl group can occur if there is a suitable leaving group or under radical conditions. nih.gov For instance, radical cyclizations of certain sulfonamides can lead to the elimination of a sulfonyl radical. nih.gov While the isopropylsulfonyl group itself is not a leaving group, its presence can influence the reactivity of adjacent functional groups and, under specific circumstances, could be targeted for removal. The reductive cleavage of a 2-propanesulfonyl ester using lithium triethylborohydride has been reported, suggesting the potential for similar reactivity with the isopropylsulfonyl group in this molecule under potent reducing conditions. chemicalbook.com

Formation of Heterocyclic Scaffolds

The activated methylene group in this compound, positioned between the electron-withdrawing sulfonyl and nitrile groups, imparts significant nucleophilic character, making it a valuable precursor for the synthesis of various heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents. The synthesis of derivatives of this ring system often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. While direct examples employing this compound are not extensively documented in readily available literature, the general reactivity of analogous α-sulfonylated acetonitriles suggests a plausible pathway. In such a reaction, this compound could potentially react with a suitable derivative of 2-aminopyridine to construct the imidazo[1,2-a]pyridine framework. The reaction would likely proceed through an initial nucleophilic attack of the aminopyridine onto the carbonyl-like carbon of a conceptually related synthon derived from this compound, followed by cyclization. Various synthetic strategies for imidazo[1,2-a]pyridines have been developed, including microwave-assisted and metal-catalyzed reactions, which could potentially be adapted for use with this sulfonylacetonitrile derivative. derpharmachemica.com

Construction of Pyridine (B92270) and Pyrimidine (B1678525) Architectures

The synthesis of substituted pyridines and pyrimidines is of great interest due to their widespread presence in pharmaceuticals and agrochemicals. pharmaguideline.comhumanjournals.com The construction of these six-membered heterocycles can be achieved through various condensation reactions. For instance, the synthesis of pyrimidine derivatives can be accomplished via the reaction of a three-carbon component with an amidine. organic-chemistry.org In this context, this compound could serve as a three-carbon building block. Its reaction with an amidine, under appropriate conditions, could lead to the formation of a substituted pyrimidine ring. The sulfonyl group would act as an activating group and a potential leaving group to facilitate the final aromatization step. Similarly, pyridine synthesis often involves the condensation of aldehydes, ketones, or their derivatives with a nitrogen source. The reactivity of this compound makes it a candidate for participation in such multi-component reactions to afford highly functionalized pyridine derivatives. mdpi.com

Access to Indole (B1671886) Derivatives and Fused Ring Systems

Indole and its fused derivatives are ubiquitous in natural products and pharmacologically active compounds. researchgate.netnih.gov The Fischer indole synthesis is a classic method for their preparation, but alternative routes involving the construction of the pyrrole (B145914) ring onto a benzene (B151609) nucleus are also common. researchgate.net While specific applications of this compound in indole synthesis are not prominently reported, its structural features suggest potential utility. For example, it could be involved in reactions with ortho-functionalized anilines, where the activated methylene group participates in a cyclization to form the indole ring. Furthermore, the development of methods for the synthesis of fused indoline (B122111) ring systems, such as through interrupted Fischer indolization, highlights the ongoing innovation in this area, offering potential avenues for the future application of versatile synthons like this compound. nih.gov

Stereoselective and Regioselective Transformations

Stereoselectivity and regioselectivity are critical aspects of modern organic synthesis, enabling the precise construction of complex molecules with defined three-dimensional arrangements and substitution patterns. masterorganicchemistry.comucalgary.ca A stereoselective reaction favors the formation of one stereoisomer over another, while a regioselective reaction favors bond formation at a particular position in a molecule. ucalgary.cayoutube.com

In the context of this compound, any transformation involving the creation of a new stereocenter or addition to an unsymmetrical reactant would necessitate an examination of its stereoselectivity and regioselectivity. For instance, in reactions where the methylene group of this compound acts as a nucleophile, its addition to a prochiral electrophile could potentially lead to the formation of a new stereocenter. The facial selectivity of such an addition would be influenced by steric and electronic factors of both the substrate and the reagent, as well as the reaction conditions. Similarly, reactions with electrophiles containing multiple reactive sites would depend on the regiochemical outcome, which is often governed by the relative reactivity of those sites.

Development of Novel Reaction Mechanisms and Pathways

The exploration of new reagents often leads to the discovery of novel reaction mechanisms and synthetic pathways. The unique combination of a sulfonyl group and a nitrile group activating the same methylene carbon in this compound makes it a substrate of interest for mechanistic studies. Reactions involving this compound could proceed through various intermediates, such as stabilized carbanions.

For example, nucleophilic aromatic substitution (SNAr) reactions are a well-established class of reactions where a nucleophile replaces a leaving group on an aromatic ring. frontiersin.org The mechanism typically involves the formation of a Meisenheimer complex. frontiersin.org While not directly documented for this compound, its potential use as a nucleophile in SNAr reactions could provide insights into the stability and reactivity of the resulting intermediates. The development of new catalytic systems, including the use of transition metals or organocatalysts, in conjunction with substrates like this compound, could open up new, more efficient pathways to valuable chemical entities. rsc.org

Spectroscopic and Structural Characterization Techniques for 2 Isopropylsulfonyl Acetonitrile and Its Advanced Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(isopropylsulfonyl)acetonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons.

Research Findings: The structure of this compound consists of three distinct proton environments: the two equivalent methyl groups of the isopropyl moiety, the single methine proton of the isopropyl group, and the methylene (B1212753) protons adjacent to the sulfonyl and nitrile groups.

A patent describing a synthetic application involving this compound reported a proton NMR signal in the range of δ 2.00-2.20 ppm when the spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Current time information in Minneapolis, MN, US. This region likely corresponds to one of the proton signals of the compound.

Based on established principles of chemical shifts and spin-spin coupling, a predicted ¹H NMR spectrum in a common solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit the following signals:

A doublet for the six equivalent protons of the two methyl groups (-CH₃).

A septet for the single methone proton (-CH-).

A singlet for the two protons of the methylene group (-CH₂-).

The integration of these signals would correspond to a 6:1:2 ratio, confirming the number of protons in each unique environment.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| (CH₃)₂CH- | ~1.4 | Doublet |

| (CH₃)₂CH - | ~3.4 | Septet |

| -SO₂-CH₂ -CN | ~4.0 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Research Findings: For this compound, four distinct carbon signals are expected, corresponding to the methyl, methine, methylene, and nitrile carbons. The chemical shifts are influenced by the electron-withdrawing sulfonyl (-SO₂-) and nitrile (-CN) groups. illinois.edu The nitrile carbon is typically found significantly downfield, while the carbons of the isopropyl group appear in the aliphatic region.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| (C H₃)₂CH- | ~16 |

| (CH₃)₂C H- | ~56 |

| -SO₂-C H₂-CN | ~45 |

| -CH₂-C N | ~114 |

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show a cross-peak between the doublet of the methyl protons and the septet of the methine proton, confirming the isopropyl group's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. rsc.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, showing a correlation between the proton doublet at ~1.4 ppm and the carbon signal at ~16 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. nih.gov This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. In this molecule, an HMBC spectrum would show a correlation from the methylene protons to the nitrile carbon, confirming the -CH₂-CN linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Research Findings: The molecular formula for this compound is C₅H₉NO₂S, giving it a molecular weight of 147.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 147.

The fragmentation of the molecular ion would be expected to occur at the weakest bonds, primarily adjacent to the sulfonyl group. Key fragmentation pathways would likely include:

Loss of an isopropyl radical (•CH(CH₃)₂), resulting in a fragment at m/z = 104.

Loss of a methyl radical (•CH₃) from the isopropyl group, leading to a fragment at m/z = 132.

Cleavage of the C-S bond to lose the sulfonyl group or parts of it.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 104 | [M - CH(CH₃)₂]⁺ |

| 83 | [SO₂CH₂CN]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Research Findings: The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups. The most prominent and diagnostic peaks would be from the nitrile and sulfonyl groups.

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption is expected in the range of 2240-2260 cm⁻¹. The exact position can be influenced by the electronegativity of the adjacent sulfonyl group.

Sulfonyl (S=O) stretch: Two strong absorption bands are characteristic of the sulfonyl group: one for the asymmetric stretch (around 1300-1350 cm⁻¹) and one for the symmetric stretch (around 1120-1160 cm⁻¹).

Alkyl (C-H) stretch: Absorptions corresponding to the sp³ C-H bonds of the isopropyl and methylene groups would appear in the region of 2850-3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1120 - 1160 | Strong |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.

Research Findings: Currently, there is no publicly available crystal structure for this compound. If a suitable single crystal could be grown, XRD analysis would provide unambiguous confirmation of its covalent structure. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions involving the polar sulfonyl and nitrile groups. This information is crucial for understanding the physical properties of the compound in its solid form.

Advanced Spectroscopic Methods for Elucidating Complex Derivatives

The structural elucidation of complex derivatives of this compound, which may feature intricate substituent patterns or stereochemistry, necessitates the application of advanced spectroscopic methods beyond routine one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS). Techniques such as two-dimensional (2D) NMR and tandem mass spectrometry (MS/MS) are indispensable for unambiguously assigning complex molecular architectures.

Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within these molecules. youtube.comyoutube.comcolumbia.edusdsu.educolumbia.edu HSQC experiments correlate the chemical shifts of protons directly attached to heteronuclei, typically ¹³C, providing a clear map of one-bond C-H connections. columbia.educolumbia.edu This is crucial for assigning the signals of the isopropyl group and the methylene bridge in derivatives of this compound.

Tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pathways of these molecules, which is invaluable for confirming proposed structures and identifying unknown derivatives. nih.govnih.gov The fragmentation of aromatic sulfonamides, a related class of compounds, has been shown to involve the characteristic elimination of SO₂ via rearrangement, a pathway that could also be relevant for derivatives of this compound. nih.gov By selecting a precursor ion and subjecting it to collision-induced dissociation, a characteristic product ion spectrum is generated, which serves as a structural fingerprint.

While no specific data tables for complex derivatives of this compound were found in the searched literature, the following tables illustrate the type of data that would be generated from such analyses for a hypothetical complex derivative.

Table 1: Hypothetical 2D NMR Data for a Complex Derivative of this compound

| Proton Signal (δ, ppm) | ¹³C Signal (δ, ppm) | HSQC Correlation | HMBC Correlations (to ¹³C) |

| 4.15 (m, 1H) | 55.8 | Yes | 168.2, 115.9, 29.5 |

| 3.88 (s, 2H) | 48.2 | Yes | 115.9, 55.8 |

| 1.45 (d, 6H) | 16.7 | Yes | 55.8 |

This table illustrates how HSQC would confirm the direct C-H bonds of the isopropyl and methylene groups, while HMBC would show longer-range correlations, for example, from the methine proton of the isopropyl group to the nitrile carbon.

Table 2: Hypothetical Tandem Mass Spectrometry Fragmentation Data

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Postulated Neutral Loss |

| 250.1 | 20 | 186.1, 143.1, 83.0 | SO₂, C₅H₇NO₂, C₇H₉O₂S |

This table demonstrates how MS/MS data can reveal characteristic fragmentation patterns, such as the loss of sulfur dioxide, which aids in structural confirmation.

The combination of these advanced spectroscopic techniques provides a powerful arsenal (B13267) for the comprehensive structural characterization of complex this compound derivatives, enabling researchers to confidently determine their precise molecular architecture.

Computational Chemistry and Theoretical Investigations of 2 Isopropylsulfonyl Acetonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. redalyc.orgchemrxiv.org It has become a fundamental tool in chemistry for calculating properties that help in understanding molecular stability and reactivity. redalyc.org A DFT study of 2-(isopropylsulfonyl)acetonitrile would focus on how the distribution of electrons influences its chemical characteristics.

Key areas of investigation would include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov For this compound, the strong electron-withdrawing nature of both the sulfonyl (SO₂) and nitrile (CN) groups is expected to significantly lower the LUMO energy, making the molecule a potential electrophile.

Furthermore, DFT calculations can generate electron density maps and electrostatic potential (ESP) maps. nih.gov The ESP map would visually represent the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. It is anticipated that regions around the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group would show negative potential, while the carbon atom situated between the sulfonyl and nitrile groups would be significantly electron-deficient and thus susceptible to nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound Illustrative data based on typical DFT calculations (e.g., B3LYP/6-31G(d,p) level of theory).

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on Cα* | +0.45 | Suggests a significant positive partial charge on the carbon between the SO₂ and CN groups, marking it as a primary electrophilic site. |

Cα refers to the carbon atom adjacent to both the sulfonyl and nitrile groups.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are essential for exploring the mechanisms of chemical reactions by mapping out their potential energy surfaces (PES). nih.govpennylane.ai This analysis helps identify transition states, intermediates, and the activation energies required for a reaction to proceed. pennylane.ai By applying these methods to this compound, one could predict its behavior in various chemical transformations.

For instance, the acidity of the proton on the α-carbon (the carbon between the sulfonyl and nitrile groups) is a key feature. Quantum calculations could model the deprotonation of this compound by a base. By calculating the energies of the reactant, the transition state, and the resulting carbanion, the activation energy for this proton abstraction can be determined. The stability of the resulting anion, which is significantly enhanced by the resonance delocalization of the negative charge onto both the sulfonyl and nitrile groups, could also be quantified.

These calculations can systematically explore reaction paths, even for complex processes, to predict the most likely products. chemrxiv.org A computational method combining an automated reaction path search with kinetics analysis can enumerate reactant candidates from a target compound, effectively performing a "reverse search" to discover potential synthetic routes. nih.gov

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Example: Base-catalyzed alkylation of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Substrate + Base) | 0.0 | Initial state of the system. |

| 2 | Transition State 1 (Deprotonation) | +12.5 | Energy barrier for the removal of the α-proton. |

| 3 | Intermediate (Carbanion) | -5.0 | Formation of the stabilized carbanion. |

| 4 | Transition State 2 (Alkylation) | +8.0 | Energy barrier for the nucleophilic attack on an alkyl halide. |

| 5 | Products | -15.0 | Final, thermodynamically favored alkylated product. |

In Silico Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. researchgate.net In silico molecular modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR), uses computational models to make these connections. nih.govnih.gov QSAR models are mathematical equations that correlate a molecule's physicochemical properties (descriptors) with its activity. researchgate.net

For this compound, a hypothetical SAR study could be conducted if it were part of a series of potential enzyme inhibitors. Researchers would generate a set of virtual analogs by modifying specific parts of the molecule, such as changing the isopropyl group to other alkyl or aryl groups, or replacing the nitrile with other electron-withdrawing groups. For each analog, a range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties from DFT) would be calculated.

By correlating these descriptors with experimentally determined (or predicted) activity data, a QSAR model could be built. nih.gov This model would help identify the key structural features responsible for the desired activity. For example, the model might reveal that bulkier substituents at the sulfonyl group decrease activity due to steric hindrance, while more electron-withdrawing groups enhance it. mdpi.com

Table 3: Hypothetical SAR Data for Analogs of this compound Illustrative data for a series of compounds tested as hypothetical inhibitors.

| Compound | R Group (on sulfonyl) | LogP | LUMO Energy (eV) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| 1 | -CH(CH₃)₂ (Isopropyl) | 1.5 | -1.2 | 10.5 |

| 2 | -CH₃ (Methyl) | 0.8 | -1.1 | 15.2 |

| 3 | -C(CH₃)₃ (tert-Butyl) | 2.1 | -1.3 | 25.8 |

| 4 | -C₆H₅ (Phenyl) | 2.5 | -1.8 | 5.1 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing detailed insight into their dynamic behavior. nih.gov An MD simulation of this compound would reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological target. nih.govbiorxiv.org

A key focus would be the conformational landscape. The molecule is not rigid; rotation can occur around the carbon-sulfur and carbon-carbon single bonds. MD simulations can explore the different accessible conformations and determine their relative stabilities and the energy barriers between them. This is particularly relevant for the isopropyl group, whose orientation can influence how the molecule fits into a binding site.

If this compound were being studied as a potential drug candidate, MD simulations could be used to model its interaction with a target protein. By placing the molecule in the active site of the protein and simulating the system's dynamics, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and calculate the binding free energy. nih.gov

Table 4: Illustrative Output from a Molecular Dynamics Simulation Hypothetical analysis of a 100 ns MD simulation of this compound in water.

| Analyzed Parameter | Hypothetical Finding | Interpretation |

|---|---|---|

| Torsional Angle (C-S-C-H) | Three major rotamers observed at -60°, 180°, and +60°. | Defines the preferred orientations of the isopropyl group relative to the rest of the molecule. |

| Root Mean Square Fluctuation (RMSF) | High fluctuation observed for the methyl hydrogens of the isopropyl group. | Indicates high flexibility in the terminal parts of the molecule. |

| Radial Distribution Function (g(r)) | Peak for water oxygen around sulfonyl oxygens at 2.8 Å. | Shows strong hydrogen bonding between the sulfonyl group and surrounding water molecules. |

| Solvation Free Energy | -7.5 kcal/mol | Predicts the energy released when the molecule is transferred from a vacuum to a solvent, indicating its solubility. |

Predictive Modeling of Chemical Behavior

Predictive modeling encompasses a broad range of computational techniques designed to forecast the properties and behavior of chemicals based on their structure. nih.govnih.gov This can include predicting physical properties, toxicity, metabolic fate, or even sensory characteristics like odor. plos.orgnih.gov These models are often built using machine learning algorithms trained on large datasets of known chemicals. capes.gov.br

For this compound, predictive models could be used to estimate a wide array of properties without direct measurement. For example, models for environmental fate could predict its biodegradability or potential for bioaccumulation. Toxicity prediction models, such as those that predict rodent carcinogenicity or skin sensitization, could provide an early assessment of its hazard profile. nih.govnih.gov

These in silico tools are invaluable in the early stages of chemical development for prioritizing candidates and identifying potential liabilities. By inputting the structure of this compound into various pre-built predictive models, a comprehensive profile of its likely behavior can be rapidly assembled.

Table 5: Illustrative Profile from Predictive Chemical Models Hypothetical predictions for this compound from various in silico tools.

| Property Category | Predicted Endpoint | Predicted Outcome | Implication |

|---|---|---|---|

| Physicochemical | Aqueous Solubility | -2.0 log(mol/L) | Moderate solubility in water. |

| ADME | Blood-Brain Barrier Penetration | Low probability | Unlikely to affect the central nervous system. |

| ADME | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this metabolic pathway. |

| Environmental | Ready Biodegradability | Not readily biodegradable | May persist in the environment. |

| Toxicology | AMES Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |

ADME: Absorption, Distribution, Metabolism, and Excretion

Applications and Translational Research of 2 Isopropylsulfonyl Acetonitrile in Specialized Chemical Fields

Role in Medicinal Chemistry and Drug Discovery

The isopropylsulfonylacetonitrile motif has been instrumental in the development of a range of therapeutic agents, demonstrating its utility in targeting key proteins implicated in various diseases.

Design and Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 2-(isopropylsulfonyl)acetonitrile scaffold has been incorporated into the design of potent and selective inhibitors of several oncogenic kinases.

EML4-ALK, ATR, and ROS1: In the context of non-small cell lung cancer (NSCLC), fusions involving anaplastic lymphoma kinase (ALK), such as EML4-ALK, are key drivers of tumorigenesis. nih.govmdpi.com The 2-(isopropylsulfonyl)phenylamino moiety, derived from this compound, is a critical component of certain ALK inhibitors. nih.gov For instance, a series of 2,4-diarylaminopyrimidine derivatives incorporating this group have been developed as potent focal adhesion kinase (FAK) inhibitors for potential pancreatic cancer treatment. nih.govresearchgate.net One of the most promising compounds from this series demonstrated significant antiproliferative effects and inhibited tumor growth in preclinical models. nih.govresearchgate.net

Furthermore, Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response, is another important cancer target. nih.gov The structural features of this compound have been utilized in the design of ATR inhibitors. Crizotinib, a first-generation inhibitor, targets ALK, ROS1, and MET, but resistance often develops. nih.govlcfamerica.orgnih.gov Newer generation inhibitors like ceritinib, alectinib, brigatinib, and lorlatinib (B560019) have shown improved efficacy, including against central nervous system (CNS) metastases. nih.govyoutube.com Repotrectinib, a next-generation ROS1 inhibitor, has demonstrated significant potency and activity against resistance mutations. lcfamerica.orgyoutube.com The development of these inhibitors highlights the iterative process of drug design, where initial scaffolds are modified to overcome resistance and improve therapeutic outcomes.

| Kinase Target | Associated Disease | Example Inhibitor Type | Key Findings |

| EML4-ALK | Non-Small Cell Lung Cancer | 2,4-diarylaminopyrimidine derivatives | Potent inhibition of ALK and suppression of tumor growth in preclinical models. nih.govnih.govresearchgate.net |

| ATR | Cancer | Tricyclic heterocyclic derivatives | Inhibition of ATR can sensitize cancer cells to chemotherapy by increasing replicative stress. nih.gov |

| ROS1 | Non-Small Cell Lung Cancer | Next-generation TKIs (e.g., Repotrectinib) | Overcomes resistance to earlier-generation inhibitors and shows CNS activity. lcfamerica.orgyoutube.com |

Development of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that induce the degradation of target proteins rather than simply inhibiting their activity. nih.gov These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand for an E3 ubiquitin ligase. google.com This design hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. google.com The principles of PROTAC design have been applied to develop degraders for proteins like RIPK2, demonstrating the potential for extended pharmacodynamic effects beyond the pharmacokinetic profile of the compound itself. nih.gov While direct incorporation of this compound into a PROTAC has not been explicitly detailed in the provided results, the versatility of this synthon in medicinal chemistry suggests its potential utility in constructing the target-binding ligand portion of future PROTACs.

Modulation of Enzyme Activity (e.g., Transglutaminases)

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in various pathologies, including celiac disease, fibrosis, and cancer. nih.govnih.gov It can function as both a cross-linking enzyme and a G-protein. nih.govnih.gov Research into TG2 inhibitors has revealed that even small molecule covalent inhibitors can lock the enzyme in an open conformation, preventing it from binding to GTP and thus inhibiting its G-protein activity. nih.govnih.gov This finding suggests that steric bulk is not a prerequisite for effective inhibition of TG2's dual functions. nih.govnih.gov The electrophilic nature of the nitrile group in this compound, or derivatives thereof, could potentially be exploited in the design of such covalent inhibitors that target the active site cysteine of TG2.

Contribution to Antifungal and Antimicrobial Agent Development

The search for novel antifungal and antimicrobial agents is critical due to the rise of drug-resistant pathogens. nih.gov One promising strategy is the development of dual-target inhibitors that can overcome resistance mechanisms. nih.gov While the direct use of this compound in antifungal drug development was not a primary focus of the provided search results, its established role in medicinal chemistry as a scaffold for enzyme inhibitors suggests its potential applicability. researchgate.net The synthesis of isoxazolopyridine derivatives, for example, has been explored for developing Polo-like kinase (Plk) inhibitors, which are relevant in cancer therapy but also highlight the adaptability of such scaffolds to different therapeutic targets. researchgate.net

Utility in Agrochemical and Material Science Contexts

The applications of this compound and related nitrile compounds extend beyond the pharmaceutical realm into agrochemicals and material science. Acetonitrile (B52724) and its derivatives are used in the production of pesticides. atamankimya.com Specifically, they can serve as raw materials for pyrimidine (B1678525) derivatives, which are intermediates in the synthesis of sulfonylurea herbicides. atamankimya.com In material science, the properties of acetonitrile, such as its polarity and stability, make it a useful solvent for the production of fibers, rubbers, and resins. atamankimya.com

Advanced Organic Synthesis Applications as a Versatile Synthon

In organic synthesis, a "synthon" is a conceptual unit representing a potential starting material in the design of a synthetic route. wikipedia.orgajrconline.orgresearchgate.net this compound is a valuable synthon due to the synthetic versatility of both the sulfonyl and nitrile groups. The electron-withdrawing nature of the sulfonyl group acidifies the adjacent methylene (B1212753) protons, facilitating their removal and subsequent reaction with electrophiles. The nitrile group itself can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. mdpi.comresearchgate.net

Acetonitrile itself is a widely used two-carbon building block in organic synthesis. mdpi.comresearchgate.net It can be used in cyanomethylation reactions and for the synthesis of various heterocyclic compounds. mdpi.com The presence of the isopropylsulfonyl group in this compound enhances the reactivity of the cyanomethyl group, making it a more specialized and often more reactive synthon for constructing complex molecules.

Construction of Sulfone-Containing Heterocycles

The integration of sulfone moieties into heterocyclic scaffolds is a significant area of research in medicinal and materials chemistry due to the unique physicochemical properties that the sulfonyl group imparts. While this compound possesses the requisite functionalities to act as a precursor for various heterocycles, a review of the current scientific literature does not provide extensive, specific examples of its direct application in the construction of a wide range of sulfone-containing heterocycles.

General synthetic strategies for heterocycles such as pyridines, pyrimidines, and thiophenes often involve the condensation of bifunctional reagents or cycloaddition reactions. For instance, the synthesis of pyridines can be achieved through the cyclocondensation of 1,5-dicarbonyl compounds with ammonia. youtube.com Similarly, pyrimidine synthesis can be accomplished by reacting 1,3-dicarbonyl compounds with amidines. organic-chemistry.orgyoutube.com The synthesis of thiophenes can be carried out via the cyclization of dicarbonyl compounds with sulfurizing agents or through metal-catalyzed C-H arylation of thiophene (B33073) precursors. organic-chemistry.orgnih.gov

Although the activated methylene group in this compound could potentially participate in condensation reactions with dielectrophiles to form heterocyclic rings, and the nitrile group could be a precursor for nitrogen-containing heterocycles, specific documented examples of these transformations are not prevalent in the reviewed literature. For example, the condensation of acrylonitrile (B1666552) with aryl acetonitriles has been shown to construct α-amino-β-cyano cyclohexene (B86901) skeletons, which can be further converted to 4-aminopyrimidines. nih.gov While this demonstrates the potential of related nitrile compounds in heterocycle synthesis, direct analogues using this compound are not explicitly detailed.

The synthesis of various N-heterocycles from alkenes has been achieved using bifunctional sulfilimine reagents, which can be prepared in a single step. nih.gov This highlights a modern approach to heterocycle synthesis involving sulfone-related functionalities, though not directly starting from this compound. The lack of specific documented examples may suggest that other sulfonyl-containing building blocks are more commonly employed for these synthetic routes or that the reactivity of this compound presents challenges that have yet to be widely addressed in the literature.

Synthesis of Biologically Relevant β-Keto Sulfones

β-Keto sulfones are valuable intermediates in organic synthesis, known for their utility in the construction of various carbocyclic and heterocyclic compounds. organic-chemistry.org The synthesis of these compounds can be achieved through several methods, and while direct acylation of this compound is a plausible route, specific literature examples are limited. However, the application of derivatives of this compound in further synthetic transformations underscores its relevance in this area.

A notable example involves a derivative of this compound, namely 2-(isopropylsulfonyl)-1-phenylethan-1-one, which is a β-keto sulfone. This compound has been successfully utilized in the visible-light-induced synthesis of vinyl sulfones. nih.gov In this reaction, the β-keto sulfone acts as a sulfonyl source in a decarboxylative sulfonylation of cinnamic acids, demonstrating the synthetic utility of β-keto sulfones derived from the parent acetonitrile. nih.gov

General methods for the synthesis of β-keto sulfones often involve the reaction of sulfones with acylating agents. An efficient method for the conversion of sulfones into β-keto sulfones utilizes N-acylbenzotriazoles as the acylating agent. This reaction proceeds in good to excellent yields for a variety of acyclic and alicyclic sulfones. youtube.com Although this compound is not explicitly mentioned as a substrate in the examples provided, this method represents a viable pathway for its conversion to the corresponding β-keto sulfone. The reaction of the lithiated derivative of an alkyl aryl sulfone with esters, acid chlorides, or nitriles is another established method to afford β-keto sulfones. core.ac.uk

The Claisen condensation represents a classical approach to forming β-keto esters and, by extension, could be adapted for the synthesis of β-keto sulfones. researchgate.netorgsyn.orgnih.gov This reaction involves the condensation of two ester molecules or an ester and another carbonyl compound in the presence of a strong base. A "crossed" Claisen condensation, where one of the reaction partners does not have enolizable α-hydrogens, can be a synthetically useful strategy. youtube.comorgsyn.org The application of a crossed Claisen-type reaction between an ester and the activated methylene of this compound would theoretically yield a β-keto sulfone.

The following table summarizes a selection of reactants and the resulting β-keto sulfone products from a generalized synthetic method.

| Reactant 1 (Sulfone) | Reactant 2 (Acylating Agent) | Product (β-Keto Sulfone) |

| Dimethyl sulfone | N-Benzoylbenzotriazole | 1-(Methylsulfonyl)acetophenone |

| Diethyl sulfone | N-Acetylbenzotriazole | 3-(Ethylsulfonyl)pentan-2-one |

| Phenyl methyl sulfone | N-Propionylbenzotriazole | 1-Phenyl-2-(methylsulfonyl)propan-1-one |

| This compound | N-Acylbenzotriazole (General) | 3-(Isopropylsulfonyl)-3-oxopropanenitrile |

This table presents representative examples from general synthetic methods. The entry for this compound is a projected outcome based on these methods.

Future Directions and Emerging Research Avenues for 2 Isopropylsulfonyl Acetonitrile

Sustainable and Green Chemistry Approaches in Synthesis and Application

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For sulfonylacetonitriles, research is moving away from harsh reaction conditions and toxic reagents towards more sustainable alternatives. A notable advancement is the metal-free synthesis of 2-(arylsulfonyl)acetonitriles, which can be achieved through photoinduced processes. rsc.org One such method involves the insertion of sulfur dioxide with aryl iodides and 3-azido-2-methylbut-3-en-2-ol under ultraviolet irradiation at room temperature, offering a pathway that avoids the use of metal catalysts and additives. rsc.org This approach is characterized by its mild reaction conditions and tolerance of a broad range of functional groups. rsc.org

Another green chemistry strategy involves the use of sulfur dioxide surrogates, such as the readily available and inexpensive sodium metabisulfite. researchgate.net A three-component reaction of aryldiazonium tetrafluoroborates, sodium metabisulfite, and 3-azido-2-methylbut-3-en-2-ol proceeds smoothly at room temperature without the need for catalysts or additives to produce 2-arylsulfonylacetonitriles in good yields. researchgate.net These methods highlight a shift towards more sustainable practices in the synthesis of this class of compounds, which could be adapted for the specific synthesis of 2-(isopropylsulfonyl)acetonitrile. The use of water as a solvent and the development of catalytic processes using earth-abundant metals are also key areas of future research. dtu.dk

| Green Chemistry Approach | Key Features | Potential Application to this compound |

| Photoinduced Synthesis | Metal-free, mild room temperature conditions, broad substrate scope. rsc.org | Adaptation of the UV-irradiated reaction using an isopropyl iodide precursor. |

| Use of SO2 Surrogates | Utilizes cheap, abundant, and easy-to-handle reagents like sodium metabisulfite; catalyst-free. researchgate.net | Development of a one-pot synthesis from an isopropyl-containing starting material. |

| Aqueous Synthesis | Employs water as a benign solvent, potentially under pH control. nih.gov | Designing a water-based synthetic route to minimize organic solvent waste. |

| Catalysis with Abundant Metals | Focus on catalysts like iron or copper to replace precious metals. organic-chemistry.orgnih.gov | Investigating iron- or copper-catalyzed cross-coupling reactions to form the isopropylsulfonyl moiety. |

Exploration of Novel Biological Targets and Therapeutic Areas

The sulfonyl group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. ontosight.aiontosight.airesearchgate.net While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest significant potential for medicinal chemistry applications. The nitrile group can participate in various chemical transformations, allowing for the synthesis of diverse heterocyclic structures, which are prevalent in drug discovery. researchgate.netnih.govmdpi.com

Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them for activity against a range of biological targets. Given the known activities of related sulfonyl-containing molecules, promising therapeutic areas for investigation include:

Antimicrobial Agents: Sulfonamides are a classic class of antibiotics, and novel sulfonylurea derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Derivatives of this compound could be designed to target bacterial enzymes or other essential pathways.

Anticancer Agents: Many compounds containing a sulfonyl group are known to exhibit antitumor properties. researchgate.net For example, certain sulfonamide derivatives of podophyllotoxin (B1678966) act as potent topoisomerase II poisons. nih.gov The this compound scaffold could be incorporated into new molecules designed to inhibit cancer cell proliferation or induce apoptosis.

Enzyme Inhibitors: The sulfonyl group can act as a key interacting moiety within the active site of enzymes. For instance, sulfoximines, which are structurally related to sulfones, are present in drugs targeting various enzymes. nih.gov The unique electronic properties of the α-sulfonyl nitrile functionality could be exploited to design specific enzyme inhibitors for various diseases.

| Therapeutic Area | Rationale based on Related Compounds | Potential Research Direction |

| Antimicrobial | Sulfonamides are established antibiotics; sulfonylureas show anti-MRSA activity. nih.govmdpi.com | Synthesis of amidine or triazole derivatives from this compound for antibacterial screening. |

| Anticancer | Sulfonyl-containing compounds exhibit antitumor properties; sulfonamides can inhibit topoisomerase II. researchgate.netnih.gov | Development of novel heterocyclic compounds from this compound to evaluate their cytotoxicity against cancer cell lines. |

| Enzyme Inhibition | The sulfonyl group is a known pharmacophore in enzyme inhibitors. nih.gov | Design and synthesis of molecules where the isopropylsulfonylacetonitrile moiety is positioned to interact with the active site of a target enzyme. |

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. youtube.com These technologies can be applied to accelerate the development of new drugs based on the this compound scaffold. For instance, ML models can predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Expanding Synthetic Scope through Innovative Catalytic Systems

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. The C-S bond in sulfones, traditionally considered robust, can be activated and functionalized using transition-metal catalysis. rsc.orgrsc.org This has opened up new avenues for desulfonylative cross-coupling reactions, where the sulfonyl group acts as a leaving group. nih.govacs.org Such reactions, catalyzed by metals like palladium, nickel, and copper, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Future research in this area will likely focus on developing more efficient and selective catalytic systems for the functionalization of the carbon atom alpha to the sulfonyl group. The intrinsic acidity of the α-protons in this compound makes it a good nucleophile for various C-C bond-forming reactions. rsc.org Catalytic enantioselective conjugate additions to vinyl sulfones have been developed, providing a method for constructing chiral molecules. nih.gov Applying similar organocatalytic or metal-catalyzed enantioselective strategies to reactions involving this compound would be a significant step towards the synthesis of chiral drugs and other valuable compounds.

Development of Advanced Materials Utilizing this compound Scaffolds

The unique properties of the sulfonyl group, such as its high polarity and thermal stability, make it an attractive component for advanced materials. ontosight.aiontosight.ai While the direct application of this compound in materials science is not yet established, its bifunctional nature—possessing both a sulfonyl group and a reactive nitrile group—makes it a promising monomer or building block for new polymers and functional materials.

The nitrile group can be polymerized or converted into other functional groups suitable for polymerization. The resulting polymers, containing the isopropylsulfonyl moiety as a pendant group, could exhibit interesting properties such as high refractive index, enhanced thermal stability, or specific gas permeability. Furthermore, sulfonic acid groups, which can be derived from sulfonyl groups, are known to impart ion-exchange properties to polymers, making them useful as membranes in fuel cells or as catalysts. britannica.com Future research could explore the synthesis and characterization of polymers and co-polymers derived from this compound for applications in electronics, membrane technology, and specialty coatings.

Q & A

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes/receptors with known sulfonyl or nitrile affinity (e.g., proteases, kinases) .

- Assay Design :

- In vitro : Use fluorescence polarization or SPR to measure binding constants (Kd).

- In silico : Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on sulfonyl-nitrile interactions .

- Controls : Include structurally analogous compounds (e.g., 2-(phenylsulfonyl)acetonitrile) to isolate the isopropyl group’s role in activity .

How does the isopropylsulfonyl group influence the compound’s stability under varying pH and temperature conditions?

Q. Basic Research Focus

- pH Stability : Test degradation kinetics in buffered solutions (pH 2–12) via HPLC. Sulfonyl groups enhance stability in acidic conditions but may hydrolyze in strong bases (>pH 10) .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Isopropylsulfonyl derivatives typically degrade above 150°C, with nitrile stability dependent on steric shielding .

What strategies are effective in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Continuous Flow Systems : Minimize exothermic risks by using microreactors for sulfonylation steps, improving heat dissipation and yield reproducibility .

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of nitrile integrity .

How can researchers address low reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

- Microwave Assistance : Use microwave irradiation (100–150°C) to accelerate reactions requiring activation energy (e.g., SNAr with aryl halides) .

What analytical techniques are critical for characterizing byproducts in sulfonyl acetonitrile syntheses?

Q. Basic Research Focus

- LC-MS/MS : Identify low-abundance byproducts (e.g., sulfonic acids from over-hydrolysis) .

- X-ray Crystallography : Resolve structural ambiguities in crystalline intermediates .

How does the electronic nature of the isopropylsulfonyl group affect the compound’s reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- DFT Analysis : Calculate electron-withdrawing effects of the sulfonyl group to predict reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The isopropyl group may sterically hinder ortho positions but enhance para-directed reactions .

- Experimental Validation : Compare reaction rates with tert-butylsulfonyl analogs to isolate electronic vs. steric contributions .

What are the best practices for storing this compound to prevent degradation?

Q. Basic Research Focus

- Storage Conditions : Keep in amber vials under inert gas (N₂/Ar) at –20°C to inhibit moisture absorption and nitrile hydrolysis .

- Stability Monitoring : Conduct periodic HPLC checks (every 3 months) to detect degradation products like sulfonic acids .

How can computational models predict the toxicological profile of this compound?

Q. Advanced Research Focus

- QSAR Modeling : Use platforms like ADMET Predictor to estimate toxicity based on sulfonyl/nitrile moieties’ electrophilicity .